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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)piperidine

Cat. No.: B1313662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-(3-Methoxyphenyl)piperidine. The information detailed herein is essential for the

identification, characterization, and quality control of this compound in research and

development settings. This document presents available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-(3-
Methoxyphenyl)piperidine.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.25 t 1H Ar-H

~6.80 d 1H Ar-H

~6.75 d 1H Ar-H

~6.70 s 1H Ar-H

3.81 s 3H OCH₃

~3.50 m 1H Piperidine-H (axial)

~3.10 m 1H
Piperidine-H

(equatorial)

~2.90 m 1H Piperidine-H

~2.70 m 2H Piperidine-H

~1.60-2.00 m 4H Piperidine-H

~1.50 br s 1H NH

Note: This is a predicted spectrum based on the analysis of similar structures. Actual

experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ) ppm Assignment

165.10 Ar-C (C-OCH₃)

149.17 Ar-C

140.74 Ar-C

135.70 Ar-C

132.04 Ar-C

131.19 Ar-C

111.82 Ar-C

107.76 Ar-C

55.0 (estimated) OCH₃

44.80 Piperidine-CH

44.80 Piperidine-CH₂

25.90 Piperidine-CH₂

24.50 Piperidine-CH₂

Note: Data is based on a predicted spectrum.[1]

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Broad N-H Stretch

3050-3000 Medium C-H Stretch (Aromatic)

2950-2800 Strong C-H Stretch (Aliphatic)

~1600, ~1480 Medium-Strong C=C Stretch (Aromatic)

~1250 Strong C-O Stretch (Aryl Ether)

~1150 Medium C-N Stretch
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Note: This is a predicted spectrum based on characteristic absorption bands for the functional

groups present.

Table 4: Mass Spectrometry Data (Predicted)
Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 192.13829 143.5

[M+Na]⁺ 214.12023 148.3

[M-H]⁻ 190.12373 146.5

[M+NH₄]⁺ 209.16483 160.6

[M+K]⁺ 230.09417 145.0

[M]⁺ 191.13046 138.0

Note: Data from predicted collision cross-section values.[2]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols can be adapted for 3-(3-Methoxyphenyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Weigh approximately 5-10 mg of 3-(3-Methoxyphenyl)piperidine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

Transfer the solution to a clean, dry 5 mm NMR tube.
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¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Spectral Width: Approximately 12-16 ppm.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: Approximately 200-250 ppm.

Number of Scans: 1024 or more, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable

sampling accessory (e.g., ATR, KBr pellet press).

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in

an agate mortar.

Transfer the mixture to a pellet-forming die.

Press the die under high pressure to form a transparent or translucent pellet.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be

collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight

- TOF).

Sample Preparation (for ESI):
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Prepare a dilute solution of the sample (approximately 1 µg/mL to 1 mg/mL) in a suitable

solvent (e.g., methanol, acetonitrile, with or without a small amount of formic acid or

ammonium acetate to promote ionization).

Introduce the sample into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Data Acquisition (ESI):

Ionization Mode: Positive or negative ion mode.

Mass Range: Typically m/z 50-500.

Capillary Voltage: 3-5 kV.

Source Temperature: 100-150 °C.

Data Acquisition (EI):

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

The sample is typically introduced via a gas chromatography (GC) system or a direct

insertion probe.

Visualization of the Spectroscopic Analysis
Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-(3-Methoxyphenyl)piperidine.
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Caption: General workflow for the spectroscopic analysis of 3-(3-Methoxyphenyl)piperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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